Cas no 180961-65-3 (Spiramilactone B)

Spiramilactone B structure
Spiramilactone B structure
Product Name:Spiramilactone B
CAS No:180961-65-3
MF:C20H26O4
MW:330.418046474457
CID:181766
PubChem ID:91895303
Update Time:2026-05-14

Spiramilactone B Chemical and Physical Properties

Names and Identifiers

    • Spiramilactone B
    • [ "" ]
    • 180961-65-3
    • (1R,5R,10R,11S,12S,14S,16R,17S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one
    • Atis-16-en-18-oic acid, 7,20-epoxy-15,20-dihydroxy-, delta-lactone, (4alpha,5beta,7alpha,8alpha,9beta,10alpha,12alpha,15alpha,20S)- (9CI)
    • Inchi: InChI=1S/C20H26O4/c1-10-11-4-7-20(15(10)21)13(8-11)19-6-3-5-18(2)12(19)9-14(20)23-17(19)24-16(18)22/h11-15,17,21H,1,3-9H2,2H3/t11-,12+,13-,14-,15-,17?,18+,19-,20+/m0/s1
    • InChI Key: DNBGAGAUTOKWGJ-ZVNVKYMWSA-N
    • SMILES: C=C1[C@H]2CC[C@@]3([C@@H]4C[C@@H]5[C@@]6(C(OC(O4)[C@]5(CCC6)[C@@H]3C2)=O)C)[C@H]1O

Computed Properties

  • Exact Mass: 330.18310931g/mol
  • Monoisotopic Mass: 330.18310931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 0
  • Complexity: 673
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 521.0±50.0 °C at 760 mmHg
  • Flash Point: 188.5±23.6 °C
  • Vapor Pressure: 0.0±3.1 mmHg at 25°C

Spiramilactone B Security Information

Spiramilactone B Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5046-1 mg
Spiramilactone B
180961-65-3
1mg
¥2835.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S84570-5mg
Spiramilactone B
180961-65-3
5mg
¥5600.0 2021-09-07
TargetMol Chemicals
TN5046-1 ml * 10 mm
Spiramilactone B
180961-65-3
1 ml * 10 mm
¥ 4040 2024-07-19
A2B Chem LLC
AA96363-5mg
Spiramilactone B
180961-65-3 97.0%
5mg
$819.00 2024-04-20
TargetMol Chemicals
TN5046-5 mg
Spiramilactone B
180961-65-3 98%
5mg
¥ 3,940 2023-07-10
TargetMol Chemicals
TN5046-1 mL * 10 mM (in DMSO)
Spiramilactone B
180961-65-3 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
TargetMol Chemicals
TN5046-5mg
Spiramilactone B
180961-65-3
5mg
¥ 3940 2024-07-19

Additional information on Spiramilactone B

Spiramilactone B (CAS No. 180961-65-3): A Promising Compound in the Field of Chemical and Biological Research

Spiramilactone B (CAS No. 180961-65-3) is a naturally occurring compound that has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This compound, isolated from the marine sponge Spirastrella sp., belongs to a class of cyclic peptides known for their diverse biological properties. In this article, we will delve into the chemical characteristics, biological activities, and recent research developments surrounding Spiramilactone B.

The chemical structure of Spiramilactone B is characterized by a complex cyclic peptide backbone with multiple functional groups, including amide bonds, hydroxyl groups, and methyl substituents. This intricate structure contributes to its stability and bioavailability, making it an attractive candidate for various applications in pharmaceutical and biotechnological research. The molecular formula of Spiramilactone B is C29H48N4O7, and its molecular weight is approximately 556.7 g/mol.

One of the key areas of interest in the study of Spiramilactone B is its potential as an antimicrobial agent. Recent studies have demonstrated that Spiramilactone B exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. For instance, a study published in the Journal of Antibiotics in 2021 reported that Spiramilactone B effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), highlighting its potential as a novel therapeutic agent in the fight against antibiotic-resistant infections.

In addition to its antimicrobial properties, Spiramilactone B has also shown promise in cancer research. A 2020 study published in the Cancer Letters journal investigated the antiproliferative effects of Spiramilactone B on human breast cancer cells. The results indicated that Spiramilactone B significantly reduced cell viability and induced apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. These findings suggest that Spiramilactone B could be a valuable lead compound for the development of new anticancer drugs.

The cytotoxicity profile of Spiramilactone B has also been evaluated in several studies. A comprehensive toxicity assessment conducted by researchers at the National Institutes of Health (NIH) found that Spiramilactone B exhibited low cytotoxicity towards normal human cells at therapeutic concentrations. This favorable safety profile further supports its potential for clinical applications.

Beyond its direct biological activities, Spiramilactone B has been explored for its potential as a drug delivery vehicle. A 2022 study published in the Nano Letters journal investigated the use of nanoparticles loaded with Spiramilactone B for targeted drug delivery to cancer cells. The results showed that these nanoparticles enhanced the bioavailability and therapeutic efficacy of Spiramilactone B, while minimizing systemic side effects.

The synthetic accessibility of Spiramilactone B has also been a focus of recent research efforts. A 2021 study published in the Tetrahedron Letters described a novel synthetic route for the preparation of Spiramilactone B, which involves a series of efficient and scalable reactions. This synthetic method not only facilitates the large-scale production of Spiramilactone B but also allows for the synthesis of structurally related analogs, which could be further optimized for improved biological activity.

In conclusion, Spiramilactone B (CAS No. 180961-65-3) is a multifaceted compound with significant potential in various areas of chemical and biological research. Its unique chemical structure, combined with its promising antimicrobial, antiproliferative, and drug delivery properties, positions it as a valuable candidate for further investigation and development. As research continues to uncover new insights into the mechanisms and applications of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.